molecular formula C15H15N5O3S B2847049 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396565-11-9

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No. B2847049
M. Wt: 345.38
InChI Key: UJJHGXOCLJMNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This includes the raw materials used, the reaction conditions, and the yield of the product. It also involves studying any by-products formed during the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Therapeutic Applications and Antimicrobial Activity :Compounds with benzenesulfonamide groups have demonstrated significant potential in therapeutic applications, especially in photodynamic therapy for cancer treatment. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yield, making them potent photosensitizers for Type II mechanisms in photodynamic therapy for cancer (Pişkin, Canpolat, & Öztürk, 2020). Additionally, other synthesized benzenesulfonamides have exhibited antimicrobial activity against various bacteria and fungi, suggesting their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Antiviral and Anti-HIV Research :Benzenesulfonamides bearing oxadiazole moieties have been prepared and tested for their antimicrobial and anti-HIV activities. Some compounds in this category have shown promising results, aligning with the structure-activity relationship (SAR) findings (Iqbal et al., 2006).

Material Science and Photodegradation :Research on the photochemical decomposition of sulfamethoxazole, a compound structurally similar to the one , has led to insights into photolabile properties and the formation of various photoproducts, indicating the potential for studying photodegradation processes and designing materials with specific light-responsive properties (Zhou & Moore, 1994).

Enzyme Inhibition for Therapeutic Use :Studies on benzenesulfonamides have also delved into enzyme inhibition, with specific focus on carbonic anhydrase inhibitors for therapeutic applications. These inhibitors have shown promise in treating conditions like glaucoma, epilepsy, and even cancer, by modulating the activity of carbonic anhydrases (Gul et al., 2016).

Safety And Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This includes its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.


properties

IUPAC Name

4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-11-3-9-14(10-4-11)24(22,23)16-12-5-7-13(8-6-12)20-15(21)19(2)17-18-20/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJHGXOCLJMNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.